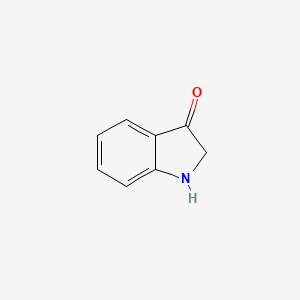

indolin-3-ona

Descripción general

Descripción

Indolin-3-one is an indolinone.

Aplicaciones Científicas De Investigación

Síntesis de indolin-3-onas tetrasubstituidas en C2

Las indolin-3-onas se utilizan en la síntesis de indolin-3-onas tetrasubstituidas en C2 a través de la dimerización oxidativa catalizada por Cu de 2-aril indoles y adición cruzada con indoles {svg_1}. Esta reacción implica la desaromatización oxidativa in situ catalizada por cobre de 2-arilindoles a indol-3-ona, seguida de autodimerización, así como adición cruzada con indoles en condiciones suaves {svg_2}.

Síntesis de indolin-3-onas tetracíclicas

Las indolin-3-onas se utilizan en la síntesis de indolin-3-onas tetracíclicas a través de la desaromatización desacetilativa intramolecular catalizada por Pd de 3-acetoxi-indoles {svg_3}. Se logra una gama de indolin-3-onas tetracíclicas que contienen centros estereogénicos cuaternarios en C2 con buenos rendimientos, mostrando un amplio alcance de sustratos para esta reacción {svg_4}.

Componentes de alcaloides

Las 2-espirociclopentano-indolin-3-onas se informan en la literatura como componentes de varios alcaloides con interesantes propiedades biológicas o como intermediarios para la síntesis de compuestos farmacéuticos activos {svg_5}.

Síntesis de 2-monoariladas indol-3-onas

Se obtuvieron fácilmente varias 2-monoariladas indol-3-onas con rendimientos de hasta el 95%. Como una clase de importantes intermediarios nucleofílicos, las 2-monoariladas indol-3-onas se pueden utilizar para la construcción de esqueletos de indolin-3-ona cuaternaria en C2 {svg_6}.

Apertura de anillo fotoinducida y fototoxicidad

El derivado de indolin-3-imina mostró sensibilidad al pH debido a la protonación de la unidad imina, que se vio significativamente mejorada en el estado excitado debido a la fotobasicidad. Los experimentos de microscopía de fluorescencia mostraron tinción celular ubicua con una tendencia hacia los lisosomas, que son orgánulos celulares ácidos {svg_7}.

Intermediarios para compuestos médicamente importantes

Las indolin-3-onas son andamiajes privilegiados que funcionan como intermediarios para la síntesis de compuestos médicamente importantes {svg_8}. En particular, la 2,2-disustituida 1,2-dihidro-3H-indol-3-ona, también conocida como pseudoindoxilos que llevan centros estereogénicos en C2, han aparecido continuamente en productos naturales {svg_9}.

Mecanismo De Acción

Target of Action

Indolin-3-one displays promising antitumor properties by inhibiting various kinase families . It has been found to inhibit the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 .

Mode of Action

The interaction between indolin-3-one and its targets likely occurs via NH-π interaction . The compound undergoes a domino sequence involving a kinetically favored intramolecular 1,2-aryl migration and a copper-catalyzed aerobic oxidation of an activated α-aminoalkyl site . This process is suggested to account for the reaction outcome .

Biochemical Pathways

Indolin-3-one derivatives have been found to inhibit various kinase families . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to changes in cell growth and proliferation. Moreover, indolin-3-one significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Result of Action

Indolin-3-one has been found to exhibit significant anti-inflammatory and antitumor activities . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In terms of antitumor activity, indolin-3-one derivatives have demonstrated good cytotoxicity against various cancer cell lines .

Action Environment

The action of indolin-3-one can be influenced by various environmental factors. For instance, the solvent used can affect the photoisomerization of the compound . Additionally, the presence of strong acid additives may facilitate the formation of the iminium ion and foster the regeneration of the catalyst in the hydrolysis of the enamine intermediate after the addition step .

Análisis Bioquímico

Biochemical Properties

3-Indolinone plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Indolinone has been shown to inhibit certain kinase families, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and proliferation. Additionally, 3-Indolinone can bind to multiple receptors with high affinity, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of 3-Indolinone on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Indolinone can induce apoptosis in cancer cells by activating specific signaling cascades that lead to programmed cell death . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. The compound’s impact on cellular metabolism includes modulation of metabolic fluxes and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 3-Indolinone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways . Additionally, 3-Indolinone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-Indolinone can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, 3-Indolinone may degrade into other active or inactive metabolites, which can alter its biological activity . In vitro and in vivo studies have demonstrated that prolonged exposure to 3-Indolinone can lead to sustained changes in cellular processes, such as continuous inhibition of kinase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Indolinone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At high doses, 3-Indolinone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

3-Indolinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 3-Indolinone within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via active transport mechanisms, involving proteins such as P-glycoprotein . Once inside the cell, 3-Indolinone can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .

Subcellular Localization

3-Indolinone’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 3-Indolinone may localize to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes .

Actividad Biológica

3-Indolinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a core structure for various derivatives that exhibit promising pharmacological properties, particularly in the areas of anticancer, antimicrobial, and antiviral activities. The following sections delve into the biological activity of 3-indolinone, supported by detailed research findings, case studies, and data tables.

Anticancer Activity

3-Indolinone derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives act as potent inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways.

- Case Study: Tyrosine Kinase Inhibitors

A study synthesized novel benzyl sulfoxide 2-indolinone derivatives, revealing that compounds like 6j and 6o exhibited IC50 values of 1.34 μM and 2.69 μM, respectively, against tyrosine kinases. These compounds also demonstrated significant antitumor potential across various cancer cell lines, including HeLa and MCF-7 .

Table 1: Anticancer Activity of Selected 3-Indolinone Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 6j | 1.34 | HeLa |

| 6o | 2.69 | MCF-7 |

| Indo 5 | <40 | Various |

Antimicrobial Activity

In addition to anticancer effects, 3-indolinone derivatives have shown promising antimicrobial activity.

- Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several indole-2-one derivatives against various bacterial strains. Compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica, with minimum inhibitory concentration (MIC) values ranging from 125 μg/mL to lower .

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2 | 125 | S. enterica |

| 4 | 125 | MRSA |

| 5 | <62.5 | S. aureus |

Antiviral Activity

Research into the antiviral properties of 3-indolinones has also yielded interesting results.

- Case Study: Influenza Virus Inhibition

A recent study identified several indolinone derivatives as inhibitors of influenza A neuraminidase. These compounds showed stronger interactions with the viral enzyme in molecular docking studies, suggesting their potential as antiviral agents .

The biological activities of 3-indolinones can be attributed to their ability to modulate various biochemical pathways:

- Tyrosine Kinase Inhibition : Many derivatives inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.

- Antimicrobial Mechanisms : The compounds interfere with bacterial DNA gyrase and other essential enzymes, leading to bacterial cell death.

- Antiviral Mechanisms : By binding to viral enzymes like neuraminidase, these compounds can hinder viral replication.

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between 3-indolinone derivatives and their biological targets.

- Findings from Docking Studies

Docking analyses revealed that substituents on the indolinone scaffold significantly affect binding affinity to target proteins. For instance, the presence of amino groups enhances affinity towards c-Src's ATP-binding site .

Table 3: Binding Affinity Data from Docking Studies

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound A | c-Src | -8.55 |

| Compound B | Neuraminidase | -7.00 |

Propiedades

IUPAC Name |

1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDJALZRPAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186294 | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-61-5 | |

| Record name | 1,2-Dihydro-3H-indol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-indolinone?

A1: 3-Indolinone has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol.

Q2: Are there any spectroscopic data available that can help in identifying 3-indolinone?

A2: Yes, 3-indolinone and its derivatives can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the 1H and 13C NMR spectral data for various 3-indolinone derivatives have been reported [, ], aiding in structural elucidation.

Q3: What are some common reactions that 3-indolinone derivatives can undergo?

A3: 3-Indolinone derivatives are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including:

- Electrophilic Fluorination: Chiral 2-fluoro-3-indolinone-2-carboxylates can be synthesized with high enantioselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and a chiral copper(I)-bisoxazoline complex as the catalyst [].

- Aza-Friedel-Crafts Alkylation: 3-Indolinone-2-carboxylates can undergo asymmetric aza-Friedel-Crafts alkylation with indoles in the presence of a BINOL phosphoric acid catalyst and DDQ as an oxidant, providing access to chiral indol-3-yl-3-indolinone-2-carboxylate derivatives [].

- Mannich-type Addition: Similar to the aza-Friedel-Crafts reaction, 3-indolinone-2-carboxylates can participate in Mannich-type additions with indoline-3-ones, yielding products with vicinal chiral quaternary centers [].

- Robinson Annulation: 3-Indolinone-2-carboxylates can react with cyclohexenone in a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction using a chiral bifunctional thiourea catalyst. This process generates chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters [].

- Nitrogen Insertion Reactions: Notably, 3-indolinone-2-carboxylates can undergo nitrogen insertion reactions with nitrosoarenes under transition metal-free conditions, leading to the formation of 2,3-disubstituted quinazolinone derivatives [].

Q4: Can you explain the mechanism of the nitrogen insertion reaction observed with 3-indolinone-2-carboxylates?

A4: While the exact mechanism of the nitrogen insertion reaction is still under investigation, it is proposed to involve a cascade of steps []. It is plausible that the reaction is initiated by a nucleophilic attack of the 3-indolinone-2-carboxylate onto the nitrogen of the nitrosoarene, followed by a series of rearrangements and elimination steps to furnish the final quinazolinone product.

Q5: Are there any known examples of base-catalyzed reactions involving 3-indolinone derivatives?

A5: Yes, research has shown that o-nitroisobutyrophenone can undergo base-catalyzed condensation reactions in the presence of strong bases like sodium amide or sodium acetylide in liquid ammonia []. These reactions can lead to the formation of various products, including 2,2-dimethyl-3-indolinone, highlighting the susceptibility of the 3-indolinone core to undergo structural modifications under basic conditions [].

Q6: How does the nitrogen configuration in 3-indolinones influence their reactivity?

A6: The nitrogen configuration in 3-indolinones plays a crucial role in their reactivity. X-ray diffraction studies on a series of 3-indolinones revealed that the nitrogen atom's planarity or pyramidality significantly impacts the molecule's overall geometry and, consequently, its reactivity []. For example, compounds with a planar nitrogen tend to exhibit different reactivity compared to those with a more pyramidal nitrogen. This difference in reactivity arises from the extent of conjugation between the nitrogen lone pair and the aromatic ring, which is influenced by the nitrogen configuration [].

Q7: Why are 3-indolinone derivatives of interest in drug discovery?

A7: 3-Indolinones, particularly 3,3-disubstituted oxindoles, are considered privileged scaffolds in medicinal chemistry [, ]. This means that the 3-indolinone core can be found in a variety of biologically active compounds with a wide range of pharmacological activities. Their structural versatility and ability to interact with various biological targets make them attractive starting points for drug design.

Q8: Are there any specific examples of how modifications to the 3-indolinone structure impact its biological activity?

A8: Absolutely. Numerous studies have explored the structure-activity relationship (SAR) of 3-indolinone derivatives. For instance, the development of allosteric inhibitors of tumor necrosis factor α (TNFα) highlights the impact of structural modifications on biological activity []. By incorporating specific substituents on the 3-indolinone core, researchers were able to enhance binding affinity to TNFα and achieve oral efficacy in a mouse model of inflammation [].

Q9: Have any 3-indolinone-based compounds shown promising activity against specific drug targets?

A9: Yes, 3-indolinone derivatives have demonstrated potential as inhibitors of various enzymes, including tyrosine kinases. Research on multitargeted indolinone tyrosine kinase inhibitors showed that they could effectively inhibit the activity of mutant forms of the KIT receptor tyrosine kinase, which is implicated in certain cancers []. These inhibitors induced cell cycle arrest or cell death in mast cell lines expressing different KIT mutations, suggesting their potential as anticancer agents [].

Q10: What are the challenges in developing 3-indolinone-based drugs, and how can they be addressed?

A10: Despite their promise, developing 3-indolinone-based drugs comes with challenges:

Q11: Apart from medicinal chemistry, are there any other applications of 3-indolinone derivatives?

A11: 3-Indolinones have shown potential applications beyond drug discovery:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.